

# Spectroscopic Analysis of 4'-Demethyleucomin: A Technical Overview

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## Compound of Interest

Compound Name: 4'-Demethyleucomin

Cat. No.: B600303

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This technical guide provides an overview of the spectroscopic data and analytical methodologies relevant to the characterization of **4'-Demethyleucomin**, a homoisoflavonoid isolated from plants of the Polygonum genus. While a complete, unified dataset of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry (MS), and Infrared (IR) spectra is not readily available in publicly accessible literature, this document outlines the expected spectroscopic characteristics and the experimental protocols for their determination.

## Introduction to 4'-Demethyleucomin

**4'-Demethyleucomin** is a natural product belonging to the homoisoflavonoid class of compounds. It has been identified in plant species such as Polygonum hydropiper. The molecular formula of **4'-Demethyleucomin** is  $\text{C}_{16}\text{H}_{12}\text{O}_5$ , with a corresponding molecular weight of approximately 284.27 g/mol. The structural elucidation and confirmation of such a molecule rely heavily on a combination of modern spectroscopic techniques.

## Spectroscopic Data Summary

A comprehensive set of experimentally determined spectroscopic data for **4'-Demethyleucomin** is not available in a single, consolidated source. The following tables present predicted data and expected ranges for the key spectroscopic techniques based on the known structure of **4'-Demethyleucomin** and data from structurally related flavonoids and homoisoflavonoids.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **4'-Demethyleucomin**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.0 - 7.5	m	4H	Aromatic protons (B-ring)
~ 6.0 - 6.5	m	2H	Aromatic protons (A-ring)
~ 5.0 - 5.5	s	2H	Methylene protons (C-2)
~ 3.8	s	1H	Vinyl proton (C-9)
~ 9.0 - 12.0	br s	3H	Phenolic hydroxyl protons

Note: Predicted values are based on typical chemical shifts for homoisoflavonoid skeletons. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **4'-Demethyleucomin**

Chemical Shift ( $\delta$ , ppm)	Carbon Atom Assignment
~ 180 - 190	C-4 (Carbonyl)
~ 160 - 165	C-5, C-7, C-4' (Oxygenated aromatic carbons)
~ 155 - 160	C-8a
~ 130 - 140	C-3, C-1'
~ 115 - 130	C-2', C-3', C-5', C-6'
~ 100 - 110	C-6, C-8
~ 100 - 105	C-4a
~ 70 - 80	C-2
~ 110 - 120	C-9

Note: Predicted values are based on typical chemical shifts for homoisoflavonoid skeletons. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Mass Spectrometry Data for **4'-Demethyleucomin**

Ionization Mode	Mass-to-Charge Ratio (m/z)	Interpretation
ESI+	$[M+H]^+ \approx 285.07$	Protonated molecule
ESI+	$[M+Na]^+ \approx 307.05$	Sodium adduct
ESI-	$[M-H]^- \approx 283.06$	Deprotonated molecule

Table 4: Infrared (IR) Spectroscopy Data for **4'-Demethyleucomin**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
3500 - 3200	Strong, Broad	O-H stretch (phenolic hydroxyls)
3100 - 3000	Medium	C-H stretch (aromatic)
1650 - 1630	Strong	C=O stretch (conjugated ketone)
1620 - 1580	Medium-Strong	C=C stretch (aromatic)
1500 - 1400	Medium	C=C stretch (aromatic)
1300 - 1000	Medium	C-O stretch (ethers, phenols)
900 - 675	Medium-Strong	C-H bend (out-of-plane, aromatic)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of **4'-Demethyleucomin**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 5-10 mg of purified **4'-Demethyleucomin**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>, or Acetone-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (zg30).
- Spectral Width: 12-16 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

<sup>13</sup>C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse program (zgpg30).
- Spectral Width: 200-240 ppm.
- Number of Scans: 1024-4096, due to the low natural abundance of <sup>13</sup>C.
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
- Perform peak picking for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a stock solution of **4'-Demethyleucomin** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  with the same solvent, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

Acquisition:

- Ionization Mode: ESI, operated in both positive and negative ion modes.
- Mass Range:  $m/z$  100-1000.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-150  $^{\circ}\text{C}$ .
- Data Acquisition: Full scan mode. For fragmentation studies, tandem MS (MS/MS) can be performed on the parent ion.

#### Data Analysis:

- Identify the molecular ion peak ( $[M+H]^+$  or  $[M-H]^-$ ).
- Calculate the exact mass and determine the elemental formula using the instrument's software.
- Analyze the fragmentation pattern from MS/MS spectra to confirm structural features.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

#### Sample Preparation (ATR-FTIR):

- Place a small amount of the solid, purified **4'-Demethyleucomin** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

#### Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

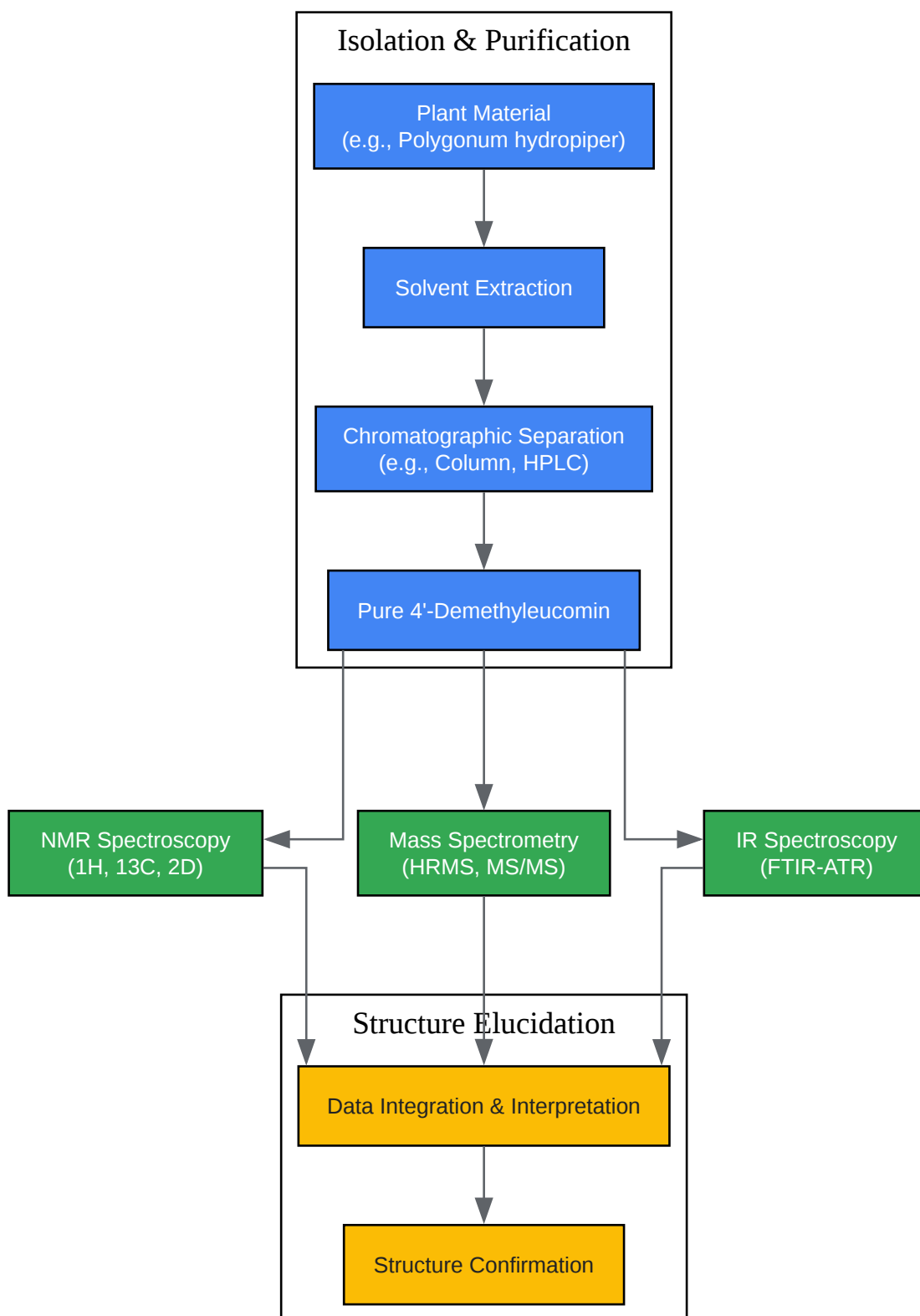
#### Data Analysis:

- Identify the characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C=O, C=C, C-O).

- Compare the obtained spectrum with databases of known compounds for confirmation.

## Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like **4'-Demethyleucomin**.



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Fig. 1: General workflow for the isolation and spectroscopic characterization of a natural product.

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